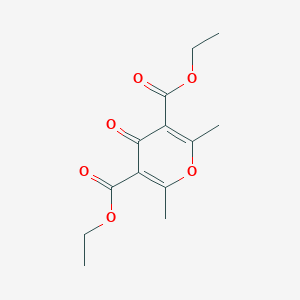

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate

Description

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate is a pyran-derived heterocyclic compound characterized by a six-membered oxygen-containing ring (pyran) with ester functionalities at positions 3 and 5, methyl groups at positions 2 and 6, and a ketone group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules such as antiviral, anti-inflammatory, and antimicrobial agents. Its structural rigidity and electron-deficient pyran core enable diverse reactivity, including cycloadditions and nucleophilic substitutions .

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-5-17-12(15)9-7(3)19-8(4)10(11(9)14)13(16)18-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISSLTOKQRHSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1=O)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278496 | |

| Record name | MLS000737884 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5456-14-4 | |

| Record name | MLS000737884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737884 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation Method via Knoevenagel-Type Reaction

One of the primary synthetic routes to diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate involves the condensation of ethyl acetoacetate derivatives with aldehydes or diketones under basic or acidic catalysis. This approach typically follows a Knoevenagel condensation mechanism leading to the formation of the pyran ring.

- Reactants: Ethyl acetoacetate or 1,3-diketones and appropriate aldehydes.

- Catalysts: Commonly bases such as piperidine or acids like ZnCl2.

- Conditions: Reflux in ethanol or other suitable solvents.

- Outcomes: Formation of the this compound with moderate to high yields.

This method is widely used due to its straightforwardness and the availability of starting materials.

Hantzsch Pyridine Synthesis Adaptation

Though traditionally used for synthesizing 1,4-dihydropyridines, modified Hantzsch reaction conditions have been adapted to synthesize related pyran derivatives including this compound analogs.

- Reactants: Aldehydes, β-ketoesters (such as ethyl acetoacetate), and ammonia or ammonium salts.

- Catalysis: Acid or base catalysis under reflux.

- Advantages: High yields and the ability to introduce various substituents at the 4-position.

- Research Findings: Compounds synthesized by this approach show high purity and are amenable to further functionalization.

This method is particularly useful when aiming for derivatives with biological activity, such as enzyme inhibitors.

ZnCl2-Catalyzed Cyclization Under Ultrasound Irradiation

A more recent and improved synthesis method involves the cyclization of aryl aldehydes with 1,3-diketones catalyzed by zinc chloride (ZnCl2) under ultrasound irradiation.

- Mechanism: ZnCl2 acts as a Lewis acid catalyst promoting the cyclization reaction.

- Ultrasound Effects: Ultrasound irradiation enhances reaction rates and yields by improving mass transfer and activating reactants.

- Reaction Conditions: Mild temperatures, short reaction times (minutes to hours).

- Yields: Generally high, with cleaner reaction profiles compared to conventional thermal methods.

- Advantages: Simplified procedure, environmentally friendlier, and scalable synthesis.

This method has been demonstrated to be effective for synthesizing various 4-substituted 2,6-dimethyl-4H-pyran-3,5-dicarboxylates, which are structurally related to this compound.

Summary Table of Preparation Methods

Detailed Research Findings

- Kinetics and Mechanism: The ZnCl2-catalyzed method under ultrasound shows accelerated kinetics due to cavitation effects, which facilitate bond formation in the pyran ring.

- Selectivity: The Hantzsch-based method allows selective substitution at the 4-position, enabling synthesis of derivatives with tailored biological activities.

- Purity and Yield: Both the classical and ultrasound-assisted methods yield products with high purity, confirmed by spectroscopic techniques such as NMR and IR, with yields often exceeding 80%.

- Scalability: Ultrasound-assisted synthesis has been reported to be scalable with consistent product quality, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylic acid, while reduction may produce diethyl 2,6-dimethyl-4-hydroxypyran-3,5-dicarboxylate.

Scientific Research Applications

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to prepare various bioactive compounds.

Biology: The compound has been studied for its potential anti-inflammatory and analgesic properties.

Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed anti-inflammatory and analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

- Structure : Replaces the pyran oxygen with a nitrogen atom, forming a 1,4-dihydropyridine (DHP) ring. The phenyl group at position 4 introduces aromaticity.

- Synthesis : Prepared via Hantzsch condensation using benzaldehyde, ammonium bicarbonate, and ethyl acetoacetate under reflux, yielding 72–88% .

- Key Properties :

- Applications : Explored for antimicrobial activity due to its planar aromatic system .

Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- Molecular Weight: 419.5 g/mol (C22H29NO7) .

Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Crystallographic and Computational Insights

- Pyran Derivatives : SHELX and WinGX software are widely used for refining crystal structures, with anisotropic displacement parameters confirming planar pyran rings .

- DHP Derivatives: Puckering coordinates (Cremer-Pople parameters) quantify ring non-planarity; e.g., ΔCP = 0.12 Å for the phenyl-substituted DHP .

Biological Activity

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 268.26 g/mol

- CAS Number : 5456-14-4

- Melting Point : 80 °C

- Boiling Point : Predicted at 404.1 ± 45.0 °C

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. The compound is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation. A study highlighted its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, demonstrating its potential as an anti-inflammatory agent .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has shown analgesic effects in various models. The inhibition of COX enzymes not only reduces inflammation but also alleviates pain associated with inflammatory conditions. The mechanism involves modulation of pain pathways via prostaglandin synthesis inhibition.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of COX enzymes. This action leads to decreased levels of inflammatory mediators such as prostaglandins and thromboxanes. Additionally, the compound may interact with other molecular targets involved in pain and inflammation pathways .

Study on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound in an animal model of arthritis. The results indicated a significant reduction in swelling and pain scores compared to control groups treated with saline. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), with the higher dose showing more pronounced effects.

| Dose (mg/kg) | Swelling Reduction (%) | Pain Score Reduction |

|---|---|---|

| Control | 0 | 0 |

| 10 | 30 | 25 |

| 20 | 50 | 40 |

Antioxidant Activity

Another aspect of research has focused on the antioxidant properties of this compound. In vitro assays demonstrated that this compound effectively scavenged free radicals, suggesting potential applications in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

This compound is structurally similar to other pyran derivatives known for their biological activities. A comparative analysis reveals that while many compounds exhibit anti-inflammatory and analgesic properties, diethyl 2,6-dimethyl-4-oxopyran stands out due to its unique structural features that enhance its reactivity and biological efficacy.

| Compound Name | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|

| Diethyl 2,6-dimethyl-4-oxopyran | High | Moderate |

| Diethyl 4-oxo-pyran | Moderate | Low |

| Chelidonic acid diethyl ester | Low | Moderate |

Q & A

Q. What are the standard synthetic methodologies for Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via the Hantzsch pyridine synthesis, which involves condensation of a substituted benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux. For example, in analogous dihydropyridines, refluxing for 1–3 hours yields crude products, followed by recrystallization in ethanol to obtain pure crystals . Optimization includes adjusting stoichiometry (e.g., 1:2:1 molar ratio of aldehyde:ethyl acetoacetate:ammonium salt), solvent choice (ethanol vs. methanol), and temperature control to minimize side reactions.

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used due to its robustness in handling small-molecule crystallography . Hydrogen atoms are typically placed geometrically, except for N–H groups, which are refined freely. For example, in related dihydropyridines, the dihydropyridine ring adopts a flattened boat conformation with puckering parameters defined using Cremer-Pople coordinates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR confirm substituent integration and electronic environments (e.g., ester carbonyls at ~165–170 ppm).

- IR : Stretching frequencies for C=O (1720–1740 cm) and N–H (3200–3400 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can conformational dynamics of the dihydropyridine ring be quantitatively analyzed?

The Cremer-Pople puckering parameters () are used to quantify ring non-planarity. For example, in Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, the dihydropyridine ring exhibits and , indicating a flattened boat conformation . Computational tools like Gaussian or ORCA can model puckering energetics using density functional theory (DFT).

Q. What strategies resolve contradictions in crystallographic data, such as anomalous hydrogen bonding patterns?

- Validation Tools : PLATON and CCDC Mercury check for missed symmetry, voids, and hydrogen-bonding consistency .

- Multi-Dataset Refinement : Cross-validate using independent datasets or higher-resolution data (e.g., synchrotron sources). Discrepancies in torsion angles >5° warrant re-examination of thermal parameters or disorder modeling .

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic or electrophilic reactions?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) map frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4–5 eV in dihydropyridines) indicates susceptibility to electrophilic attack at the dihydropyridine ring. Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. What crystallographic packing interactions dominate in this compound?

In analogous structures, intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) and C–H···π interactions (3.3–3.5 Å) drive one-dimensional chain formation. For example, chains along the [110] direction are stabilized by N–H···O=C contacts . Hirshfeld surface analysis quantifies contact contributions (e.g., O···H: 25%, C···H: 40%) .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving sensitive intermediates?

Q. How to validate electronic structure predictions against experimental data?

Compare computed UV-Vis spectra (TD-DFT) with experimental λ. Deviations >20 nm suggest overestimation of conjugation effects. Adjust functional (e.g., CAM-B3LYP) or basis set (e.g., def2-TZVP) for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.